molecular formula C15H17FN2O2S B14985905 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

Cat. No.: B14985905
M. Wt: 308.4 g/mol
InChI Key: NUZRUYUEVOTOEP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide typically involves multiple steps, starting with the preparation of the fluorophenoxy and thiazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific pathways involved in diseases.

    Industry: It is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group and thiazole ring play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to downstream effects that are of interest in therapeutic research.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide stands out due to its unique combination of a fluorophenoxy group and a thiazole ring. Similar compounds include:

  • 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
  • 2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide
  • 2-(2-bromophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17FN2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide

InChI

InChI=1S/C15H17FN2O2S/c1-3-13(20-14-7-5-4-6-12(14)16)15(19)17-8-11-9-21-10(2)18-11/h4-7,9,13H,3,8H2,1-2H3,(H,17,19)

InChI Key

NUZRUYUEVOTOEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C)OC2=CC=CC=C2F

Origin of Product

United States

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